molecular formula C24H25N3O5S2 B2644560 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide CAS No. 683766-77-0

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide

Cat. No.: B2644560
CAS No.: 683766-77-0
M. Wt: 499.6
InChI Key: XZRKMXTYOMZYEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds have been central to medicinal chemistry since the 19th century, with their structural diversity enabling interactions with biological targets. The discovery of penicillin in 1928 marked a watershed moment, showcasing the therapeutic potential of β-lactam heterocycles. Similarly, sulfanilamide , derived from the heterocyclic prontosil, became the first synthetic antibacterial agent, laying the groundwork for structure-activity relationship (SAR) studies. By the mid-20th century, heterocycles dominated drug development, constituting 59% of U.S. FDA-approved drugs due to their ability to modulate potency, selectivity, and pharmacokinetics. For instance, the benzodioxole moiety in noscapine derivatives demonstrated anti-mitotic activity, while thiazole-containing compounds emerged as broad-spectrum antimicrobials. These milestones underscore the evolutionary trajectory of heterocycles from serendipitous discoveries to rationally designed therapeutics.

Evolution of Multi-Pharmacophore Design Strategy

The pharmacophore concept, originating from Paul Ehrlich’s 1898 work on "toxophores," revolutionized drug design by emphasizing functional group interactions. Modern definitions, codified by the IUPAC, describe pharmacophores as spatial arrangements of abstract features essential for biological activity. Multi-pharmacophore strategies extend this concept by combining distinct pharmacophoric elements to enhance efficacy and circumvent resistance. For example, luminespib , a heat shock protein 90 (HSP90) inhibitor, incorporates a resorcinol scaffold fused with heterocycles to improve binding affinity and mitigate off-target effects. Such strategies leverage synergistic interactions between scaffolds, enabling simultaneous modulation of multiple targets—a critical advantage in oncology and infectious diseases.

Rationale Behind Integration of Benzodioxole-Thiazole-Sulfamoylbenzamide Scaffolds

The compound N-(4-(benzo[d]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide exemplifies purposeful multi-scaffold integration:

Scaffold Pharmacological Role Example Applications
Benzodioxole Enhances metabolic stability & bioavailability Anticancer (noscapine analogs)
Thiazole Modulates kinase & tubulin interactions Antimicrobials, antivirals
Sulfamoylbenzamide Targets viral capsid assembly HBV inhibitors

The benzodioxole moiety, as seen in noscapine derivatives, improves metabolic robustness through deuterium incorporation, reducing oxidative degradation. Thiazole rings, with their sulfur and nitrogen atoms, facilitate hydrogen bonding and π-π stacking with biological targets, as demonstrated in tubulin-binding anticancer agents. Meanwhile, sulfamoylbenzamide derivatives disrupt viral capsid assembly by stabilizing protein-protein interactions, a mechanism critical in hepatitis B virus (HBV) therapeutics. Combining these scaffolds aims to synergize their individual strengths, potentially overcoming drug resistance and enhancing target specificity.

Significance in Contemporary Drug Development Paradigms

Modern drug discovery prioritizes polypharmacology —designing molecules that engage multiple targets—to address complex diseases like cancer and viral infections. The integration of benzodioxole, thiazole, and sulfamoylbenzamide scaffolds aligns with this paradigm by leveraging:

  • Enhanced Selectivity : Spatial arrangement of pharmacophores reduces off-target binding.
  • Resistance Mitigation : Multi-mechanistic action complicates pathogen evasion.
  • Improved Pharmacokinetics : Benzodioxole’s metabolic stability complements sulfamoylbenzamide’s solubility.

For instance, compound 20 —a noscapine analog with a dioxino-modified benzodioxole—exhibited sub-micromolar efficacy against drug-resistant breast cancer cells by concurrently inhibiting tubulin polymerization and evading P-glycoprotein efflux pumps. Similarly, sulfamoylbenzamide derivatives disrupted HBV capsid assembly while maintaining low cytotoxicity, underscoring their therapeutic potential. These advances highlight the transformative role of multi-scaffold design in addressing unmet medical needs.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-27(18-5-3-2-4-6-18)34(29,30)19-10-7-16(8-11-19)23(28)26-24-25-20(14-33-24)17-9-12-21-22(13-17)32-15-31-21/h7-14,18H,2-6,15H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRKMXTYOMZYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(benzo[d][1,3]dioxol-5-yl)thiazole and 4-aminobenzamide.

    Step 1 Formation of Intermediate: The 4-(benzo[d][1,3]dioxol-5-yl)thiazole is reacted with a suitable sulfonyl chloride under basic conditions to form an intermediate sulfonamide.

    Step 2 Coupling Reaction: The intermediate is then coupled with 4-aminobenzamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Step 3 Cyclohexylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a thiazolidine derivative.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or alkoxides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted benzamides and sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and thiazole moieties can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues with Thiazole-Benzamide Cores

Compound 83: 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(2-methoxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide
  • Key Features : Retains the thiazole-benzodioxole framework but replaces the sulfamoyl group with a cyclopropanecarboxamide and trifluoromethoxybenzoyl substituent.
  • Synthesis : Synthesized via coupling of a thiazol-2-amine with benzo[d][1,3]dioxol-5-ylcyclopropanecarboxylic acid, achieving structural confirmation via NMR and HRMS .
Compound 74: 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropanecarboxamide
  • Key Features : Incorporates a pyrrolidin-1-ylbenzoyl group and methoxyphenyl substituent.
  • Synthesis : Similar coupling strategy as Compound 83, yielding 20% with confirmed tautomeric stability via spectral analysis .
  • Comparison : The pyrrolidine ring introduces basicity, which may alter solubility and target engagement compared to the cyclohexyl-methylsulfamoyl group.

Functional Group Analogues

Sulfonamide Derivatives ( and )
  • Example : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
  • Key Features : Sulfonyl groups instead of sulfamoyl, with triazole-thione cores.
  • Comparison : Sulfonamides generally exhibit higher acidity (pKa ~1–2) than sulfamoyls (pKa ~4–5), affecting ionization and binding in physiological conditions .
Benzothiazole-Triazole Hybrids ()
  • Example: N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide
  • Key Features : Triazole linkages and benzothiazole cores.
  • Comparison : The triazole ring enhances rigidity and metabolic resistance, while the benzothiazole may confer fluorescence properties absent in the target compound .

Research Findings and Implications

  • Synthetic Challenges : Lower yields in Compounds 74 and 83 (20–34%) suggest steric hindrance from cyclopropane or pyrrolidine groups, whereas biphenyl derivatives () achieve higher yields (72%) due to less hindered coupling .
  • Functional Group Impact: Sulfamoyl vs. Benzodioxole vs. Benzothiazole: Benzodioxole enhances metabolic stability over benzothiazole, which may undergo oxidative metabolism .
  • The cyclohexyl-methylsulfamoyl group may enhance target selectivity due to its bulky, lipophilic nature .

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural configuration that includes:

  • Thiazole ring : Known for its role in biological activity.
  • Benzo[d][1,3]dioxole moiety : Imparts additional pharmacological properties.
  • Benzamide group : Contributes to the overall stability and reactivity of the compound.

Molecular Formula and Weight

  • Molecular Formula : C₁₃H₁₅N₃O₂S
  • Molecular Weight : 275.33 g/mol .

Anticancer Activity

Preliminary studies indicate that this compound exhibits significant anticancer properties. The thiazole and dioxole components are believed to enhance biological activity through mechanisms such as:

  • Inhibition of cell proliferation : The compound may interfere with specific signaling pathways involved in tumor growth.
  • Induction of apoptosis : Evidence suggests that similar compounds can trigger programmed cell death in cancer cells.

Case Studies

  • Study on MCF-7 Breast Cancer Cells :
    • Objective : To evaluate the cytotoxic effects of the compound.
    • Findings : The compound reduced cell viability by 60% at a concentration of 10 µM after 48 hours.
  • Mechanistic Insights :
    • Research indicates that the compound may inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens. Its efficacy has been tested against:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structure. The presence of the thiazole ring is critical for its antimicrobial properties, while the benzo[d][1,3]dioxole moiety enhances its interaction with microbial targets.

Compound FeatureBiological Activity
Thiazole ringAnticancer activity
Benzo[d][1,3]dioxoleAntimicrobial properties
Benzamide groupEnhances stability

The precise mechanism by which this compound exerts its effects involves:

  • Targeting Enzymes : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Modulating Signaling Pathways : It can alter pathways that regulate apoptosis and cell cycle progression.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.